molecular formula C13H16N4O4 B1230841 3-[4-(2-hydroxyethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one

3-[4-(2-hydroxyethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one

Cat. No. B1230841
M. Wt: 292.29 g/mol
InChI Key: RCDCUPNJOXNWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2-hydroxyethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one is a C-nitro compound.

Scientific Research Applications

Overview of Pharmacological Activities

Research indicates that pyridazinone derivatives, such as 3-[4-(2-hydroxyethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one, are recognized for their pharmacological significance. For example, ABT-963, a vicinally disubstituted pyridazinone, is known for its potent and selective inhibition of COX-2, leading to reduced prostaglandin E2 production and inflammation-related symptoms, showcasing its therapeutic potential in conditions like arthritis (Asif, 2016). Additionally, compounds like 3-hydroxycoumarin, although not directly analogous, are worth noting for their diverse chemical and biological properties, including the formation of various heterocyclic compounds and potential applications in genetics, pharmacology, and microbiology (Yoda, 2020).

Antioxidant and Anticancer Properties

The study of antioxidants, including various derivatives of compounds structurally related to this compound, is crucial in fields ranging from food engineering to pharmacy. For instance, research shows that antioxidants play a significant role in neutralizing reactive oxygen species and inhibiting processes that can lead to cellular impairment, thus holding therapeutic potential for diseases related to oxidative stress (Munteanu & Apetrei, 2021). Furthermore, African medicinal spices and vegetables, containing various phenolic compounds, demonstrate cytotoxicity against cancer cells, indicating the potential for anticancer applications (Kuete, Karaosmanoğlu, & Sivas, 2017).

Protective Activities Against Toxic Agents

The structural and functional analogs of pyridazinone derivatives exhibit protective activities against various toxic agents. For instance, chrysin, a flavonoid, shows hepatoprotective and nephroprotective activities against a range of toxicants, underlying its antioxidant and anti-apoptotic activities. This indicates the potential for pyridazinone derivatives to offer similar protective effects against cellular and organ damage (Pingili et al., 2019).

Implications in Toxicology and Biomarker Studies

Understanding the metabolism and biomarkers related to carcinogens and toxicants is crucial in toxicology. Studies on compounds like PhIP highlight the importance of analyzing metabolites for understanding biological effects and exposures, providing a framework for studying similar derivatives of pyridazinone for their metabolic pathways and potential as biomarkers (Teunissen et al., 2010).

properties

Molecular Formula

C13H16N4O4

Molecular Weight

292.29 g/mol

IUPAC Name

3-[4-(2-hydroxyethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C13H16N4O4/c1-8-6-12(19)15-16-13(8)9-2-3-10(14-4-5-18)11(7-9)17(20)21/h2-3,7-8,14,18H,4-6H2,1H3,(H,15,19)

InChI Key

RCDCUPNJOXNWIQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)NN=C1C2=CC(=C(C=C2)NCCO)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(2-hydroxyethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Reactant of Route 2
Reactant of Route 2
3-[4-(2-hydroxyethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Reactant of Route 3
Reactant of Route 3
3-[4-(2-hydroxyethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Reactant of Route 4
3-[4-(2-hydroxyethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Reactant of Route 5
3-[4-(2-hydroxyethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Reactant of Route 6
Reactant of Route 6
3-[4-(2-hydroxyethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.